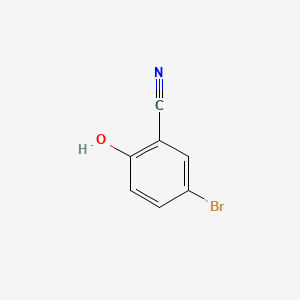

5-Bromo-2-hydroxybenzonitrile

説明

Contextualization within Halogenated Benzonitriles

5-Bromo-2-hydroxybenzonitrile is a member of the larger class of chemical compounds known as halogenated benzonitriles. These are aromatic compounds that contain one or more halogen atoms and a nitrile group attached to a benzene (B151609) ring. The synthesis and use of halogenated benzonitriles have a history dating back to the early 20th century, driven by the need to functionalize aromatic rings for industrial purposes.

Halogenated benzonitriles are recognized as versatile building blocks in organic chemistry. ontosight.ai The presence of electron-withdrawing substituents, namely the halogen and the nitrile group, renders the aromatic ring susceptible to certain chemical transformations, particularly nucleophilic aromatic substitution. These compounds are key precursors in the production of a wide array of specialty chemicals, including pharmaceuticals and agrochemicals. ontosight.ai For instance, they are used to synthesize herbicides, fungicides, and kinase inhibitors. The general reactivity and wide applicability of halogenated benzonitriles provide the foundational context for understanding the specific importance of this compound.

Significance in Chemical Synthesis and Medicinal Chemistry Research

The significance of this compound lies in its role as a versatile intermediate for creating more complex molecules. ontosight.ai The compound's reactivity is primarily due to its bromo and cyano functional groups, which can readily participate in various chemical reactions. ontosight.ai These include nucleophilic substitutions and metal-catalyzed cross-coupling reactions, which are fundamental processes in modern organic synthesis. ontosight.ai

In the field of medicinal chemistry, this compound serves as a crucial starting material for the synthesis of a range of biologically active compounds. nih.gov Research has demonstrated its use as a synthetic reagent in the development of potential therapies for various conditions:

Antiretroviral Drugs: It has been used as an intermediate in the synthesis of compounds with potential antiretroviral applications. nih.gov

Cancer Therapies: The compound is a precursor for molecules investigated in cancer treatment. nih.gov For example, a related isomer, 2-bromo-5-hydroxybenzonitrile, is used to synthesize 2-bromo-5-hydroxybenzoic acid, which has shown anticancer activity.

Osteoporosis Treatments: It has been utilized in the synthesis of potential treatments for osteoporosis. nih.gov

Anti-inflammatory Agents: It can be used to synthesize derivatives like 5-bromo-2-hydroxybenzamide, which has exhibited potent anti-inflammatory properties. ontosight.ai

More recently, research has identified this compound in a different context—as a nitrogenous aromatic disinfection byproduct (DBP) found in drinking water. nih.gov A 2024 study reported its detection for the first time, along with other monohalohydroxybenzonitriles (monoHHBNs), at low concentrations. nih.gov This discovery highlights a new area of environmental and toxicological research for the compound, focusing on its formation during water treatment processes and its potential health implications. nih.gov

Historical Overview of Research Trajectories

The research trajectory of this compound can be understood by tracing key developments in its synthesis and application. While the broader class of halogenated benzonitriles gained attention in the early 20th century for industrial applications, specific synthetic methods for this compound were documented more recently. nih.gov

A variety of preparation methods have been reported in scientific literature, showcasing a timeline of evolving synthetic strategies:

1997: A method involving the bromination of o-cyanophenol was described. nih.gov

1999: A photochemical synthesis from 5-chloro-2-hydroxybenzonitrile (B85134) in the presence of bromide ions was reported. nih.gov

2008: Synthesis via the addition of a nitrile group to p-bromophenol was documented. nih.gov

2009: A cobalt(II)-catalyzed conversion of 5-bromo-2-hydroxyaldoxime to the nitrile was developed. nih.gov

Following the establishment of these synthetic routes, research in the early 2010s began to focus more on its application as a building block in medicinal chemistry. Studies published around 2011-2012 highlighted its role as a reagent in synthesizing compounds for potential use as antiretroviral drugs, cancer therapies, and osteoporosis treatments. nih.gov The crystal structure of the compound was also detailed in this period, providing fundamental data for chemists. nih.gov

The most recent shift in the research trajectory occurred in 2024, when this compound was identified as an environmental contaminant in drinking water. nih.gov This finding has expanded the scope of research beyond synthetic and medicinal chemistry into environmental science and toxicology, prompting investigations into its cytotoxicity and potential risks. nih.gov

Interactive Table: Timeline of Key Research Findings

| Year | Research Finding | Significance | Source(s) |

| 1997 | Synthesis by bromination of o-cyanophenol reported. | Established a direct method of synthesis. | nih.gov |

| 1999 | Photochemical synthesis method published. | Provided an alternative light-induced synthetic route. | nih.gov |

| 2008 | Synthesis from p-bromophenol documented. | Expanded the range of available synthetic strategies. | nih.gov |

| 2009 | Cobalt(II)-catalyzed synthesis from an aldoxime developed. | Introduced a metal-catalyzed approach. | nih.gov |

| 2011-2012 | Use as a reagent for potential pharmaceuticals reported. | Highlighted its value in medicinal chemistry for various therapeutic areas. | nih.gov |

| 2024 | Identified as a disinfection byproduct in drinking water. | Opened a new research avenue in environmental science and toxicology. | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCONXMDUZOPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193563 | |

| Record name | 5-Bromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40530-18-5 | |

| Record name | 5-Bromo-2-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40530-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-hydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040530185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-2-HYDROXYBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNM9XBK3UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Hydroxybenzonitrile

Established Synthetic Pathways

Several well-documented methods exist for the synthesis of 5-Bromo-2-hydroxybenzonitrile, ranging from direct halogenation of precursors to catalytic conversions of functional group analogues. iucr.orgnih.gov

Bromination of 2-Cyanophenol (o-cyanophenol)

The direct electrophilic aromatic substitution of 2-cyanophenol (also known as 2-hydroxybenzonitrile) is a primary route to obtaining this compound. nih.gov The hydroxyl group is a strongly activating, ortho-para directing group, while the cyano group is a deactivating, meta-directing group. Due to the powerful directing effect of the hydroxyl group, the incoming electrophile (Br+) is predominantly directed to the positions ortho and para to it. Since the para position (position 5) is sterically less hindered than the ortho position (position 3), it is the favored site of bromination.

Common brominating agents are employed, with reaction conditions being pivotal for achieving high regioselectivity and yield. Using elemental bromine often requires careful control to avoid over-bromination, which can lead to the formation of di-substituted products. beilstein-journals.org

Addition of Nitrile to p-Bromophenol

This pathway involves the introduction of a cyano group onto a p-bromophenol skeleton. While not a direct "addition" in the typical sense, this transformation is achieved through methods like formylation followed by conversion to the nitrile, or through metal-catalyzed cyanation reactions. One such approach is the Lewis acid-promoted cyanation. For instance, a reaction can be carried out with a thiocyanate (B1210189) source like methylthiocyanate (CH₃SCN) in the presence of Lewis acids such as aluminum chloride (AlCl₃) and boron trichloride (B1173362) (BCl₃). rsc.org This method facilitates the regioselective installation of the cyano group ortho to the hydroxyl group on the p-bromophenol ring. Another modern approach involves organophotoredox catalysis, which can achieve the cyanation of bromoarenes under mild conditions. rsc.org

Cobalt(II) Catalyzed Conversion of 5-Bromo-2-hydroxyaldoxime

A highly efficient and practical method for synthesizing nitriles involves the dehydration of the corresponding aldoxime. researchgate.net The conversion of 5-Bromo-2-hydroxyaldoxime to this compound can be effectively catalyzed by cobalt(II) chloride. iucr.orgnih.gov This reaction proceeds under mild conditions, typically in acetonitrile (B52724) in the presence of an inorganic base. researchgate.net The cobalt(II) catalyst facilitates the elimination of a water molecule from the aldoxime functional group (-CH=NOH) to yield the nitrile (-C≡N). acs.org This method is noted for its high efficiency and generally provides very good to excellent yields. researchgate.net

Photochemical Synthesis from 5-Chloro-2-hydroxybenzonitrile (B85134)

This compound can be cleanly produced via a photochemical reaction starting from 5-chloro-2-hydroxybenzonitrile. iucr.orgnih.gov The synthesis is conducted in an aqueous solution in the presence of bromide ions (e.g., at a concentration of 10⁻² M). researchgate.net The reaction proceeds through the formation of a triplet carbene intermediate upon photolysis of the starting material. researchgate.net In the presence of bromide, this intermediate is efficiently trapped to yield the desired 5-bromo product, demonstrating a halogen exchange facilitated by photochemical energy. researchgate.net

Bromination of Hydroxybenzonitrile at the 5-position (e.g., using N-bromosuccinimide)

This method is a refined version of the direct bromination described in section 2.1.1. The use of N-bromosuccinimide (NBS) as the brominating agent is a common and effective strategy for the regioselective bromination of activated aromatic rings like phenols. wikipedia.org NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize side reactions such as polybromination that can occur with liquid bromine. masterorganicchemistry.com The reaction is typically performed in a suitable solvent, and the presence of a catalytic amount of acid can facilitate the process. youtube.com For phenol (B47542) derivatives, the para-position relative to the hydroxyl group is the most reactive site for electrophilic substitution, leading to high yields of the 5-bromo product. researchgate.net

Advanced Synthetic Strategies and Yield Optimization

Optimizing the synthesis of this compound involves strategies to enhance yield, improve regioselectivity, and employ more sustainable and efficient methodologies.

Control of Reaction Parameters: For electrophilic bromination, yield and selectivity are highly dependent on reaction conditions. Studies on phenol bromination have shown that pH is a critical factor. chemrxiv.org Using a KBr-KBrO₃ system in an acidic medium (pH 3-4) or an NBS-KBr system can optimize reactivity and minimize byproducts. chemrxiv.org Precise control over the stoichiometry of the brominating agent is also crucial. Using a slight excess (e.g., 1.1 equivalents) of NBS can drive the reaction to completion, while using larger excesses (e.g., >2 equivalents) can lead to undesired di-brominated products. beilstein-journals.org

Catalyst and Reagent Systems: The development of novel catalyst systems offers significant advantages. For the dehydration of aldoximes, while cobalt(II) is effective, other metal catalysts such as those based on iron, copper, or gallium have also been developed for this transformation, often under environmentally benign conditions. nih.govresearchgate.net For bromination, systems like N-bromosaccharin with a solid acid catalyst (Amberlyst-15) have been shown to be rapid and high-yielding. researchgate.net Similarly, combining an iodide(III) reagent like PIDA (phenyliodine diacetate) with AlBr₃ creates a potent and efficient system for the bromination of phenols under mild conditions. nih.gov

Mechanochemistry: An emerging strategy for improving synthetic efficiency and reducing solvent waste is mechanochemistry, or grinding chemistry. The bromination of phenols using NBS can be performed by grinding the reactants in an automated grinder with a small amount of a liquid auxiliary like polyethylene (B3416737) glycol (PEG-400). beilstein-journals.org This solvent-minimized approach can lead to rapid reaction times (5-15 minutes), excellent yields, and high chemoselectivity, with the stoichiometry of NBS being the controlling factor for mono- versus di-bromination. beilstein-journals.org

Data on Synthetic Methodologies

Table of Mentioned Compounds

Multi-step Synthesis Approaches (e.g., from 2-aminophenol)

The creation of this compound often involves multi-step synthetic sequences starting from readily available materials. One notable pathway begins with 2-aminophenol. smolecule.com A more common and direct precursor is 2-hydroxybenzonitrile (B42573) (also known as o-cyanophenol), which can be brominated to introduce the bromine atom at the 5-position. nih.govresearchgate.net

Key synthetic routes include:

Bromination of 2-hydroxybenzonitrile : This is a direct approach where 2-hydroxybenzonitrile is treated with a brominating agent like N-bromosuccinimide (NBS) or elemental bromine to yield the target compound. smolecule.com

Sandmeyer Reaction : A more elaborate method involves the conversion of an amino group to a nitrile. This can start from 2-amino-5-bromophenol (B182750), which is converted to this compound using a copper(I) cyanide catalyst. ontosight.ai

From 2-Aminophenol : A multi-step process can be designed starting from 2-aminophenol, which would involve steps for bromination and conversion of the amino group into a nitrile, likely via a diazonium salt intermediate. smolecule.com

Cobalt-Catalyzed Conversion : Another method is the cobalt(II)-catalyzed conversion of 5-bromo-2-hydroxyaldoxime into the corresponding nitrile. nih.govresearchgate.net

The table below summarizes a common multi-step approach.

| Starting Material | Intermediate Step/Reagent | Final Product | Reference |

|---|---|---|---|

| 2-Hydroxybenzonitrile | Bromination (e.g., with N-Bromosuccinimide) | This compound | |

| 2-Amino-5-bromophenol | Sandmeyer Reaction (e.g., with CuCN) | This compound | ontosight.ai |

| 5-Bromo-2-hydroxyaldoxime | Cobalt(II) catalyst | This compound | nih.gov |

Challenges in Protecting Group Strategies

The presence of a reactive phenolic hydroxyl group necessitates the use of protecting groups during many synthetic transformations. However, the selection and application of these groups for this compound and similar phenols are not without challenges. jocpr.com

Common protecting groups for phenols include ethers (e.g., methoxymethyl (MOM), benzyl (B1604629) (Bn)), silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS)), and carbamates. jocpr.comnih.gov Each class has limitations:

MOM Ethers : While robust, MOM-protected phenols often require harsh acidic conditions for deprotection. nih.gov Furthermore, the presence of neighboring groups can lead to undesired proton transfer, quenching anion formation in certain reactions. nih.gov

Silyl Ethers : These groups are generally labile. For instance, TBDMS can be unintentionally cleaved under oxidative esterification conditions. scirp.org Their stability towards acidic conditions can also be surprisingly low, with some hydrolyzing even during chromatographic purification. nih.gov

Carbamates : These are effective directing groups but typically require harsh reductive conditions, such as using lithium aluminum hydride (LiAlH₄), for removal. nih.gov

The choice of a protecting group is critical and must be compatible with subsequent reaction steps. For instance, the tetrahydropyranyl (THP) group, when attached to the oxygen of this compound, eliminates the hydrogen-bonding capacity seen in the unprotected molecule and is less prone to hydrolysis than a methoxymethoxy (MOM) group.

| Protecting Group | Key Challenge | Deprotection Condition Example | Reference |

|---|---|---|---|

| Methoxymethyl (MOM) | Requires harsh deprotection; can interfere with anion formation | Strong acid | nih.gov |

| Benzyl (Bn) | Requires harsh deprotection (e.g., hydrogenation) | HF or Hydrogenation | rsc.org |

| tert-Butyldimethylsilyl (TBDMS) | Unstable to acid and some oxidative conditions | Acid, Fluoride source | scirp.orgrsc.org |

| Carbamate | Requires harsh reductive cleavage | LiAlH₄ | nih.gov |

Direct Coupling Conditions in Complex Molecule Synthesis

The bromine atom at the 5-position makes this compound a valuable substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures, particularly biaryl scaffolds.

The most common applications involve:

Suzuki-Miyaura Coupling : The bromine atom facilitates this reaction, allowing for the formation of a new carbon-carbon bond by coupling with a boronic acid derivative.

Buchwald-Hartwig Amination : This reaction allows for the formation of carbon-nitrogen bonds.

Ullmann Coupling : This reaction can be used to form aryl ethers.

These coupling reactions are crucial in medicinal chemistry for synthesizing derivatives with potential biological activity. nih.gov For example, this compound is used to synthesize pyrimidine (B1678525) derivatives with high yields. The reactivity in these couplings makes the compound a key building block for creating libraries of complex molecules for screening purposes.

Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its three functional groups: the hydroxyl group, the bromine atom, and the nitrile group, all attached to an aromatic ring.

Electrophilic Aromatic Substitution Reactions

The existing substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions. The hydroxyl group is a strong activating group and is ortho-, para-directing, while the bromine atom is a deactivating but also ortho-, para-directing group. The nitrile group is a strong deactivating, meta-directing group. The combined influence of these groups makes the aromatic ring generally less reactive towards electrophilic substitution, but substitution is still possible under specific conditions. smolecule.com The activating effect of the hydroxyl group is dominant, directing substitution to the positions ortho and para to it.

Nucleophilic Substitution Reactions (e.g., at the nitrile group)

The compound can undergo several types of nucleophilic substitution reactions:

At the Bromine Atom : The bromine atom can be replaced by various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions. smolecule.com

At the Nitrile Group : The cyano group is susceptible to nucleophilic attack. A key reaction is its hydrolysis to a carboxylic acid or an amide. smolecule.com For instance, hydrolysis in the presence of an alkali can convert 5-Bromo-2-chlorobenzonitrile to the corresponding benzoate, and similar reactivity is expected for the hydroxy analogue. google.com Microwave-assisted hydrolysis has been shown to be an effective method for converting nitriles like 4-hydroxybenzonitrile (B152051) into the corresponding carboxylic acid. researchgate.net

Reduction Reactions for Functional Group Interconversion

The nitrile group of this compound can be reduced to other functional groups, providing a pathway for further derivatization. The most common reduction converts the nitrile to a primary amine (aminomethyl group). smolecule.com This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com This functional group interconversion is valuable for synthesizing a variety of derivatives, as the resulting amine can undergo a wide range of subsequent reactions. smolecule.com

| Reaction Type | Functional Group Involved | Product Type | Example Reagent | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Nitrile (-CN) | Carboxylic Acid (-COOH) | Alkali, H₂O | google.comresearchgate.net |

| Nucleophilic Substitution | Bromine (-Br) | Amine (-NHR), Thiol (-SR) | Amines, Thiols | smolecule.com |

| Reduction | Nitrile (-CN) | Primary Amine (-CH₂NH₂) | Lithium Aluminum Hydride (LiAlH₄) | smolecule.com |

| Cross-Coupling | Bromine (-Br) | Biaryl Compound | Boronic Acid / Pd Catalyst (Suzuki) |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

This compound serves as a versatile substrate in metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom at the 5-position of the benzonitrile (B105546) core makes it an ideal handle for such transformations. ontosight.aismolecule.com Palladium-catalyzed reactions, in particular the Suzuki-Miyaura coupling, are prominently utilized to introduce aryl or heteroaryl groups at this position. smolecule.com

The Suzuki-Miyaura coupling reaction involves the reaction of the aryl bromide (this compound) with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. mdpi.com The nitrile group and the hydroxyl group on the this compound ring are generally compatible with the reaction conditions, making it a powerful tool for the synthesis of complex biaryl structures. smolecule.com These biaryl scaffolds are significant in the development of pharmaceuticals and functional materials. acs.org For instance, derivatives of this compound have been used in the synthesis of potential mGluR5 modulators.

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent. A typical catalytic system might involve a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0), and a phosphine (B1218219) ligand. The base, often a carbonate or phosphate, is crucial for the activation of the organoboron species.

Beyond the Suzuki-Miyaura coupling, other metal-catalyzed reactions like the Buchwald-Hartwig amination could potentially be employed to form carbon-nitrogen bonds, further expanding the synthetic utility of this compound. The reactivity of the bromine atom allows for diverse functionalization, making this compound a valuable building block in combinatorial chemistry and targeted synthesis. smolecule.com

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Base | Typical Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Biaryl compound |

| Buchwald-Hartwig Amination | Amine | Pd(dba)₂/phosphine ligand (e.g., XPhos, SPhos) | NaOtBu, LHMDS | N-Aryl amine |

Formation of Ethers and Esters via Hydroxyl Group Functionalization

The hydroxyl group at the 2-position of this compound offers a reactive site for the formation of ethers and esters, allowing for further molecular diversification. These transformations are fundamental in organic synthesis and are often employed to modify the steric and electronic properties of the molecule, as well as to introduce new functional groups.

Etherification, or the formation of an ether linkage, can be achieved through various methods. A common approach is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. The choice of base is critical to ensure complete deprotonation without promoting side reactions. For instance, sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) can be an effective combination.

Another notable method for ether formation is the Mitsunobu reaction. This reaction allows for the coupling of the hydroxyl group with an alcohol under mild conditions, using a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A reported synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile from this compound and tetrahydro-2H-pyran-4-ol using DEAD and PPh₃ in tetrahydrofuran (B95107) (THF) achieved a high yield of 96%.

Esterification, the formation of an ester, is typically accomplished by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride. When reacting with a carboxylic acid, a dehydrating agent or a catalyst, like a strong acid, is often required. The use of an acid chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is a common and efficient method for ester formation. This reaction proceeds through the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the acid chloride.

| Transformation | Reagents | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K₂CO₃) | DMF, Acetonitrile | Room temperature to elevated temperatures | Aryl ether |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | THF, Dichloromethane | 0 °C to room temperature | Aryl ether |

| Esterification (with Acid Chloride) | Acid chloride, Base (e.g., Pyridine, Et₃N) | Dichloromethane, THF | 0 °C to room temperature | Aryl ester |

Nitrile Group Transformations (e.g., hydrolysis to carboxylic acids, reduction to amines)

The nitrile (cyano) group of this compound is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic potential of the molecule. Key transformations include hydrolysis to carboxylic acids and reduction to primary amines.

Hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. smolecule.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, leading to the formation of a carboxamide intermediate, which is then further hydrolyzed to the carboxylic acid. Basic hydrolysis is often carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. google.com This process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, ultimately yielding a carboxylate salt, which is then acidified to produce the carboxylic acid. google.com Microwave irradiation has been shown to accelerate the hydrolysis of nitriles in the presence of alkalis. researchgate.net

Reduction of the nitrile group provides a direct route to primary amines. This transformation is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran. smolecule.com This powerful reducing agent effectively converts the nitrile to the corresponding benzylamine. Catalytic hydrogenation is another common method for nitrile reduction. This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The choice of catalyst and reaction conditions (pressure and temperature) can be optimized to achieve high yields of the desired amine. These resulting amines are valuable intermediates for the synthesis of a wide range of nitrogen-containing compounds.

| Transformation | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄(aq) or HCl(aq) | Heat | Carboxylic acid |

| Base-Catalyzed Hydrolysis | NaOH(aq) or KOH(aq), then H₃O⁺ | Heat | Carboxylic acid |

| Reduction with Hydride | LiAlH₄, then H₂O | Reflux in ether or THF | Primary amine |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C, Raney Ni) | Pressure, Heat | Primary amine |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Bromo 2 Hydroxybenzonitrile and Its Derivatives

X-ray Crystallography Studies

X-ray crystallography offers an unambiguous determination of the solid-state structure of 5-Bromo-2-hydroxybenzonitrile, revealing key details about its molecular geometry, crystal packing, and intermolecular forces.

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group Pī. rsc.orgnih.gov A significant feature of its crystal structure is the presence of two unique, independent molecules within the asymmetric unit. rsc.orgnih.gov The data for the crystal structure determination were collected at a low temperature of 125 K to minimize thermal vibrations and obtain precise atomic coordinates. rsc.org

Crystal Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₄BrNO |

| Formula Weight | 198.01 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 3.8422 (3) |

| b (Å) | 8.5166 (7) |

| c (Å) | 21.6507 (18) |

| α (°) | 97.074 (1) |

| β (°) | 91.991 (1) |

| γ (°) | 97.068 (1) |

| Volume (ų) | 696.83 (10) |

| Z | 4 |

| Temperature (K) | 125 |

Data sourced from Oh & Tanski (2012). rsc.org

The most prominent intermolecular interaction governing the crystal packing of this compound is a robust hydrogen bond. rsc.orgnih.gov The phenolic hydroxyl group of one molecule acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group of an adjacent molecule serves as the acceptor. rsc.org This interaction links the independent molecules in the asymmetric unit into an infinite one-dimensional chain. rsc.orgnih.gov

The specific geometry of these hydrogen bonds involves O···N distances of 2.805(4) Å and 2.810(4) Å. rsc.orgnih.gov The corresponding O–H···N angles are nearly linear, measured at 170(5)° and 175(5)°, indicating a strong and directional interaction. rsc.orgnih.gov These parameters are comparable to those observed in the related structure of o-cyanophenol. rsc.org

Hydrogen Bond Geometry

| D—H···A | D···A (Å) | D—H···A (°) |

| O1—H1···N2 | 2.805 (4) | 170 (5) |

| O2—H2···N1ⁱ | 2.810 (4) | 175 (5) |

Symmetry code: (i) x, y-1, z. Data sourced from Oh & Tanski (2012). rsc.org

The molecular geometry of this compound reveals several key features. The two independent molecules in the asymmetric unit exhibit nearly linear C—C≡N nitrile bond angles of 179.1(4)° and 177.1(4)°. rsc.orgnih.gov These values are characteristic of the sp-hybridized carbon of a nitrile group.

The C–Br bond length is reported to be 1.897(3) Å. nih.gov The molecules are largely planar, with root mean square deviations from the plane for all non-hydrogen atoms being 0.0334 Å and 0.2747 Å for the two molecules in the asymmetric unit. rsc.org The largest deviation from this plane is observed for the phenolic hydrogen atom, a distortion that likely occurs to optimize the geometry of the intermolecular hydrogen bond. rsc.org

In the reported crystal structure of this compound, there is no significant crystallographic disorder observed for the bromine atom or the nitrile group. rsc.orgnih.gov However, it is noteworthy that a structural isomer, 3-Bromo-2-hydroxybenzonitrile (B84773), does exhibit partial molecular packing disorder. nih.govbiosynth.com In the 3-bromo isomer, the bromine and nitrile substituents, which are ortho to the hydroxyl group, are disordered with each other through a 180° rotation about the C–O bond of the phenol (B47542) moiety. nih.govbiosynth.com This phenomenon is not observed in the 5-bromo isomer, where the positions of the substituents are well-defined.

Molecular Packing and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the electronic structure and connectivity of atoms within a molecule in solution.

For this compound, the ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows distinct signals for the three aromatic protons and the hydroxyl proton. chemicalbook.com The proton ortho to the hydroxyl group and meta to the bromine (H-3) would be expected to appear as a doublet. The proton meta to both the hydroxyl and nitrile groups (H-4) would appear as a doublet of doublets, and the proton ortho to the bromine and meta to the hydroxyl (H-6) would appear as a doublet.

A reported ¹H-NMR spectrum provides the following assignments: chemicalbook.com

¹H NMR Data for this compound (300 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.61 | d | 8.3 | H-4 |

| 7.17 | d | 1.7 | H-6 |

| 7.13 | dd | 1.7, 8.3 | H-3 |

Data sourced from a synthetic procedure description. chemicalbook.com Note: The original source assignment may vary. Based on standard substituent effects, H-6 would be adjacent to Br, H-4 adjacent to the nitrile, and H-3 between the OH and the empty position.

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the electron-withdrawing nitrile group (C≡N) would appear in the 115-120 ppm region. The carbon attached to the hydroxyl group (C-2) would be shifted downfield (around 160 ppm), while the carbon attached to the bromine (C-5) would appear at a lower field than a standard aromatic C-H, typically around 110-115 ppm. The remaining aromatic carbons would resonate in the typical aromatic region (115-140 ppm).

Compound Index

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the arrangement of protons on the aromatic ring. The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring, in addition to a signal for the hydroxyl proton.

The proton attached to C3 (H-3), being ortho to the hydroxyl group, would appear as a doublet. The proton at C4 (H-4) would appear as a doublet of doublets due to coupling with both H-3 and H-6. The proton at C6 (H-6), adjacent to the bromine atom, would also appear as a doublet. The chemical shifts are influenced by the electronic effects of the substituents: the hydroxyl (-OH) group is electron-donating, while the bromo (-Br) and cyano (-CN) groups are electron-withdrawing. The hydroxyl proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | 6.9 - 7.1 | Doublet (d) |

| H-4 | 7.4 - 7.6 | Doublet of Doublets (dd) |

| H-6 | 7.6 - 7.8 | Doublet (d) |

| -OH | 5.0 - 6.0 (variable) | Singlet (broad, s) |

| Note: Predicted values are based on standard substituent effects in benzene rings. Actual values may vary based on solvent and experimental conditions. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected.

The spectrum would feature six signals in the aromatic region (approx. 100-160 ppm) and one signal for the nitrile carbon (approx. 115-120 ppm). The carbons directly attached to the electronegative oxygen and bromine atoms (C-2 and C-5) are significantly affected. The chemical shifts of derivative compounds can be complex, as seen in various studies of related structures. rsc.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CN) | 100 - 105 |

| C-2 (C-OH) | 155 - 160 |

| C-3 | 118 - 122 |

| C-4 | 138 - 142 |

| C-5 (C-Br) | 112 - 116 |

| C-6 | 135 - 139 |

| C≡N | 116 - 120 |

| Note: Predicted values are based on standard substituent effects in benzene rings. Actual values may vary based on solvent and experimental conditions. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed. acs.orgwhiterose.ac.ukehu.eus

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons H-3 and H-4, and between H-4 and H-6, confirming their connectivity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of the signals for C-3, C-4, and C-6 by linking them to their corresponding, already identified, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the H-4 proton would show correlations to the quaternary carbons C-2 (C-OH), C-6, and C-5 (C-Br). The H-6 proton would show correlations to C-2, C-4, and the nitrile carbon (C≡N). These correlations are essential to confirm the precise placement of all substituents on the benzene ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental formula of this compound and for quantifying its presence in various samples.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, the molecular formula is C₇H₄BrNO. nih.govsigmaaldrich.com The theoretical monoisotopic mass is 196.94763 Da. nih.gov HRMS analysis would aim to find an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition. This technique is routinely used to confirm the identity of newly synthesized derivatives. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. thermofisher.com this compound can be analyzed by GC-MS, where the gas chromatograph separates the compound from other components in a mixture before it enters the mass spectrometer for detection. nih.gov

A key feature in the mass spectrum of a brominated compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with almost identical intensities. This characteristic doublet is a clear indicator of the presence of a single bromine atom in the molecule. GC-MS methods have been extensively developed for the analysis of various brominated compounds, such as flame retardants, in environmental and biological samples. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) in Environmental Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for detecting trace levels of contaminants in complex matrices like drinking water. nih.govwisdomlib.org Recent studies have identified a new class of disinfection byproducts (DBPs) in drinking water, termed halohydroxybenzonitriles (HHBNs), which includes brominated species. nih.gov

In a study investigating DBPs in chlorinated drinking water, seven different HHBNs, including brominated and mixed chloro-bromo variants, were detected with 100% frequency in collected samples, with concentrations reaching up to 36 ng/L. nih.gov The analysis was performed using ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS). This technique uses a first mass analyzer to select the molecular ion of the target compound (e.g., this compound) and a second mass analyzer to detect specific fragment ions produced after collision-induced dissociation. This process, often performed in Selected Reaction Monitoring (SRM) mode, drastically reduces background noise and allows for reliable quantification at very low concentrations. nih.gov The high prevalence and potential toxicity of HHBNs suggest they are an emerging group of DBPs of concern in drinking water. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments for Functional Groups

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its primary functional groups. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to assign these experimental bands to specific molecular vibrations. orientjchem.orgresearchgate.net The nitrile group (-C≡N) stretching vibration is particularly characteristic, appearing as a sharp band in the 2200-2260 cm⁻¹ region. The presence of intermolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the nitrile group in the crystal lattice can influence the position and intensity of these bands. nih.gov

Key vibrational modes for this compound include:

O-H Stretch: The hydroxyl group gives rise to a broad stretching band, the position of which is sensitive to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C≡N Stretch: The nitrile group has a strong, sharp absorption band. Studies on related benzonitriles show this band around 2230-2240 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Below is a table summarizing the expected vibrational assignments based on data from analogous compounds.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) (Experimental/Calculated) |

| Hydroxyl (-OH) | O-H stretching (H-bonded) | 3200 - 3400 (Broad) |

| Nitrile (-C≡N) | C≡N stretching | ~2233 |

| Aromatic Ring | C-H stretching | 3050 - 3150 |

| Aromatic Ring | C=C stretching | 1400 - 1600 |

| Bromo (-Br) | C-Br stretching | 500 - 600 |

Note: The data presented is compiled from spectroscopic studies on functionally similar molecules and DFT calculations. orientjchem.org

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that enables the direct analysis of solid and liquid samples with minimal preparation. researchgate.net For this compound, which is a crystalline solid, ATR-IR is an ideal method for obtaining high-quality infrared spectra. researchgate.netacs.org The technique involves pressing the sample against a high-refractive-index crystal, allowing the IR beam to penetrate a short distance into the sample. The resulting spectrum is comparable to a traditional transmission IR spectrum and provides detailed information about the compound's vibrational modes. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a vital tool alongside experimental techniques to provide a deeper understanding of the molecular properties of this compound. Methods like quantum chemical calculations and Density Functional Theory (DFT) are used to model the molecule's geometry, electronic structure, and spectroscopic behavior. orientjchem.orgtandfonline.com

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, crystallographic studies have experimentally determined its geometry. The compound crystallizes with two independent molecules in the asymmetric unit, and both are nearly planar. nih.govresearchgate.net

Key geometric features revealed by X-ray crystallography include:

The C-C≡N nitrile bond angles are nearly linear, at 179.1(4)° and 177.1(4)°. nih.gov

In the crystal, molecules are linked by intermolecular hydrogen bonds between the phenol hydrogen atom and the nitrile nitrogen atom of an adjacent molecule. nih.gov

These O-H···N interactions create a one-dimensional chain structure. nih.govresearchgate.net The O···N distances are 2.805(4) Å and 2.810(4) Å. nih.gov

Computational models can replicate these experimental findings, confirming the planar geometry and the significance of hydrogen bonding in the solid-state structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov For compounds like this compound, DFT calculations, often using the B3LYP functional with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. orientjchem.orgnih.gov

DFT studies on the related molecule 5-Bromo-2-methoxybenzonitrile have been used to analyze geometrical parameters (bond lengths and angles), which show good correlation with experimental data. orientjchem.orgresearchgate.net Such calculations also help in understanding the electronic effects of the substituents. The electron-withdrawing nature of the bromine atom and the nitrile group, combined with the properties of the hydroxyl group, creates a specific electron density distribution across the molecule, which is crucial for its reactivity. smolecule.com

Prediction of Spectroscopic Parameters

A significant application of DFT is the prediction of spectroscopic data, including IR and Raman vibrational frequencies. orientjchem.org Theoretical vibrational analysis can be performed on the optimized molecular geometry. The calculated frequencies and intensities are then compared with experimental spectra (FT-IR, Raman, ATR-IR) to provide precise assignments for each observed band. researchgate.nettandfonline.com

While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors, leading to a strong correlation. For instance, DFT calculations on 5-Bromo-2-methoxybenzonitrile were used to simulate its FT-IR and FT-Raman spectra, which aided in the complete vibrational assignment of the observed bands. orientjchem.orgresearchgate.net This predictive power is invaluable for interpreting complex spectra and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and dynamic behavior of molecules. While extensive MD simulation studies specifically targeting this compound are not widely available in published literature, the principles and methodologies for such analyses are well-established. Insights into its likely conformational behavior can be extrapolated from its crystal structure and from simulation studies of analogous substituted benzonitriles and bromophenols.

The primary degrees of freedom for conformational changes in this compound involve the rotation of the hydroxyl group and the potential for out-of-plane distortions of the benzene ring. However, due to the inherent rigidity of the aromatic system, significant conformational flexibility is restricted.

Insights from Crystal Structure Analysis

X-ray crystallography provides a static, solid-state snapshot of a molecule's conformation. For this compound, crystallographic data reveals a nearly planar molecular structure. nih.gov In the crystal lattice, the molecules are organized into one-dimensional chains through intermolecular hydrogen bonds between the phenolic hydroxyl group of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule. nih.gov This hydrogen bonding is a dominant factor in stabilizing the crystal packing.

The crystal structure of this compound has been determined to be in the triclinic space group P. nih.gov The asymmetric unit contains two independent molecules, which exhibit slight differences in their geometries. nih.gov Key structural parameters from the crystallographic analysis are presented below.

| Parameter | Molecule 1 | Molecule 2 |

| C-C≡N bond angle | 179.1 (4)° | 177.1 (4)° |

| O-H···N hydrogen bond distance | 2.805 (4) Å | 2.810 (4) Å |

| O-H···N hydrogen bond angle | 170 (5)° | 175 (5)° |

| Data derived from crystallographic studies of this compound. nih.gov |

These data indicate a nearly linear arrangement of the C-C≡N group and strong hydrogen bonding interactions that dictate the supramolecular assembly in the solid state. nih.gov

Theoretical Approach to Molecular Dynamics Simulations

An MD simulation of this compound would model the molecule's motions over time by solving Newton's equations of motion for the system. This requires a well-defined force field, which is a set of parameters that describe the potential energy of the molecule as a function of its atomic coordinates.

For a molecule like this compound, a force field such as the CHARMM General Force Field (CGenFF) or AMBER could be utilized. nih.govnih.gov The parameterization process for this specific molecule would involve:

Defining Atom Types: Assigning specific atom types to the carbon, hydrogen, oxygen, nitrogen, and bromine atoms based on their chemical environment.

Assigning Bonded Parameters: Defining equilibrium values and force constants for bond lengths, bond angles, and dihedral angles. These are often derived from quantum mechanical calculations. nih.gov

Assigning Non-bonded Parameters: Determining the van der Waals interactions (Lennard-Jones potentials) and partial atomic charges for each atom. The treatment of the halogen atom is particularly crucial, as it can involve sigma-hole effects, which may require more advanced models like a positively charged virtual particle to accurately represent halogen bonding. nih.gov

Once a force field is established, simulations can be run to explore the conformational space of the molecule in different environments, such as in a vacuum, in an aqueous solution, or in a lipid bilayer, providing insights that are not accessible from static crystal structures.

Expected Insights from Conformational Analysis

MD simulations of this compound would be expected to reveal several key aspects of its behavior:

Hydroxyl Group Rotation: The primary conformational flexibility would be the rotation of the hydroxyl group around the C-O bond. Simulations could determine the rotational energy barrier and the preferred orientation of the hydroxyl proton, which is influenced by intramolecular interactions with the adjacent nitrile group and intermolecular interactions with solvent molecules.

Intermolecular Interactions: In a condensed phase, simulations would highlight the dynamics of hydrogen bonding between the hydroxyl group and the nitrile nitrogen of surrounding molecules. Studies on benzonitrile (B105546) have shown that the nitrogen atom of the cyano group is a hydrogen bond acceptor. chemrxiv.orgacs.org The simulations would also characterize other non-covalent interactions, such as π-stacking of the aromatic rings and halogen bonds involving the bromine atom.

Solvation Effects: By simulating the molecule in an explicit solvent like water, one could analyze the structure of the solvation shell and the dynamics of solvent molecules around the solute. This provides a picture of how the solvent influences the conformational preferences and intermolecular interactions.

While specific research on the molecular dynamics of this compound is pending, the established methodologies and findings from related compounds provide a robust framework for predicting its dynamic conformational behavior. Such studies would be invaluable for understanding its interactions in various chemical and biological contexts.

Biological Activities and Medicinal Chemistry Applications of 5 Bromo 2 Hydroxybenzonitrile and Its Analogs

Role as a Synthetic Intermediate for Biologically Active Compounds

5-Bromo-2-hydroxybenzonitrile serves as a fundamental building block in the synthesis of complex organic molecules with potential therapeutic applications. iucr.org Its halogenated structure enables it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, which are essential for constructing novel drug candidates. The compound's utility spans the development of treatments for viral infections, cancer, and bone diseases, as well as the creation of specific enzyme inhibitors. iucr.orgnih.gov

Research has identified this compound as a key starting material in the synthesis of potential antiretroviral drugs. iucr.orgnih.govresearchgate.net The molecular framework of this compound provides a scaffold that can be chemically modified to create molecules designed to inhibit viral replication. Its role as a synthetic reagent is noted in literature exploring new agents to combat retroviruses. iucr.org

The development of new cancer therapies is a significant area where this compound is employed as a synthetic intermediate. iucr.orgnih.gov It is used in the synthesis of kinase inhibitors, which are a major class of targeted cancer drugs. For instance, it is a precursor for creating inhibitors of ROS1, TANK-binding kinase (TBK1), and I-Kappa-B kinase (IKKε), all of which are implicated in various cancer pathways. epo.orggoogle.com Derivatives have also been explored as potential anticancer agents, with the unique arrangement of functional groups allowing for the design of molecules that can interact with biological targets relevant to cancer cell proliferation. smolecule.com

In the field of metabolic diseases, this compound is utilized in research aimed at developing treatments for osteoporosis. iucr.orgnih.govresearchgate.net It serves as a precursor in the synthesis of compounds being investigated for their potential to manage or treat this bone-weakening condition. iucr.orggoogle.com

The synthesis of various enzyme inhibitors represents a broad application of this compound. Its structure is foundational for building small molecules that can modulate the activity of specific enzymes. wisconsin.edu Notable examples include its use in the preparation of inhibitors for PIM kinases, which are targets in cancer therapy, and Mitogen-activated Protein Kinase Kinase Kinase Kinase-4 (MAP4K4), which is a target in cardiac injury. researchgate.netgoogle.com It is also a starting material for synthesizing metalloenzyme inhibitors and matrix metalloproteinase (MMP) inhibitors. escholarship.orggoogle.com

Table 1: Enzyme Inhibitors Synthesized from this compound

| Target Enzyme/Family | Precursor Compound | Application Area | Reference |

| PIM Kinases | This compound | Cancer Therapy | researchgate.net |

| MAP4K4 | This compound | Cardiac Injury | google.com |

| TANK-binding kinase (TBK1) | This compound | Inflammatory Diseases, Cancer | epo.org |

| ROS1 | This compound | Cancer Therapy | google.com |

| Metalloenzymes | This compound | General Inhibitor Development | escholarship.org |

| Matrix Metalloproteinases (MMPs) | This compound | Inflammation, Cancer | google.com |

| P2X4 Receptor | This compound | Neuropathic Pain | uea.ac.uk |

This compound is a key reagent in the preparation of various small molecule inhibitors and indole (B1671886) derivatives. wisconsin.edu For example, it is used to synthesize 3,5-bis(aminopyrimidinyl)indole derivatives, which have shown activity as pan-Pim kinase inhibitors. researchgate.net It is also the starting point for the synthesis of 5-(3-Bromophenyl)-1,3-dihydro-2H-Benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD), a known inhibitor of the P2X4 receptor, which is a target for neuropathic pain. uea.ac.uk Furthermore, its utility extends to creating small molecule inhibitors for enzymes like MAP4K4 and TBK1. epo.orggoogle.com

Development of Enzyme Inhibitors

Antimicrobial Properties of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising antimicrobial properties. Studies have demonstrated that modifying the core structure of this compound can lead to new agents with significant activity against various bacterial strains. smolecule.com For example, it is used as a starting material to prepare novel 4-oxoquinolizine compounds that exhibit potent antimicrobial activity. google.com Research has also involved synthesizing and testing benzimidazole (B57391) and other derivatives for antibacterial effects, with some showing enhanced activity compared to parent compounds. researchgate.net

Table 2: Antimicrobial Activity of a 5-Bromo-2-(oxetan-3-yloxy)benzonitrile Derivative

| Compound | Activity (Zone of Inhibition in mm) |

| Parent Compound | 15 |

| Derivative A | 20 |

| Derivative B | 18 |

| This table is based on a case study where derivatives synthesized from a related compound showed enhanced antimicrobial activity, indicating the potential for developing potent antimicrobials from this compound-based scaffolds. |

Cytotoxicity and Toxicological Studies

Recent scientific investigations have increasingly focused on the toxicological profile of this compound, particularly in the context of environmental health and safety. Studies have explored its presence as a water contaminant and its effects on mammalian cells, revealing significant cytotoxic, immunotoxic, and genotoxic potential.

Investigation as a Disinfection Byproduct (DBP) in Drinking Water

This compound has been identified as a member of a group of emerging nitrogenous aromatic disinfection byproducts (DBPs) known as monohalohydroxybenzonitriles (monoHHBNs). acs.orgnih.gov These compounds are formed during water disinfection processes. Research has confirmed the presence of this compound in drinking water samples for the first time, alongside other new monoHHBNs such as 3-bromo-2-hydroxybenzonitrile (B84773) and various chloro- and iodo-analogs. acs.orgnih.gov

Table 1: Newly Identified Monohalohydroxybenzonitrile (monoHHBN) DBPs in Drinking Water This table is interactive. Use the search bar to filter results.

| Compound Name | Compound Class | Detection Status |

|---|---|---|

| This compound | monoHHBN | Detected in drinking water acs.orgnih.gov |

| 3-Bromo-2-hydroxybenzonitrile | monoHHBN | Detected in drinking water acs.orgnih.gov |

| 3-Bromo-4-hydroxybenzonitrile | monoHHBN | Detected in drinking water acs.orgnih.gov |

| 5-Chloro-2-hydroxybenzonitrile (B85134) | monoHHBN | Detected in drinking water acs.orgnih.gov |

| 3-Chloro-2-hydroxybenzonitrile | monoHHBN | Detected in drinking water acs.orgnih.gov |

| 3-Chloro-4-hydroxybenzonitrile | monoHHBN | Detected in drinking water acs.orgnih.gov |

| 5-Iodo-2-hydroxybenzonitrile | monoHHBN | Detected in drinking water acs.orgnih.gov |

| 3-Iodo-4-hydroxybenzonitrile | monoHHBN | Detected in drinking water acs.orgnih.gov |

Cytotoxicity Evaluation in Mammalian Cell Lines (e.g., Chinese Hamster Ovary (CHO-K1) cells)

The cytotoxicity of this compound and other halohydroxybenzonitriles (HHBNs) has been evaluated using in vitro bioassays. acs.orgnih.govnih.gov Studies consistently demonstrate that HHBNs exhibit significantly higher cytotoxicity in Chinese Hamster Ovary (CHO-K1) cells compared to regulated DBPs like trihalomethanes and haloacetic acids. nih.govresearchgate.net Research indicates that the newly identified monoHHBNs, including this compound, show greater cytotoxicity than some other monohalogenated aromatic DBPs. acs.orgnih.gov

The evaluation in CHO-K1 cells is a standard method for assessing the chronic cytotoxicity of chemical compounds. acs.org The process involves exposing the cells to various concentrations of the substance for a set period (e.g., 72 hours) and then measuring the reduction in cell density compared to untreated controls. acs.orgamazonaws.com Despite their low concentrations in drinking water, the high cytotoxicity of monoHHBNs results in a concentration-cytotoxicity contribution that is comparable to that of diHHBNs, which were previously highlighted as potential toxicity drivers. acs.orgnih.gov

Table 2: Comparative Cytotoxicity of Selected DBPs in CHO-K1 Cells This table is interactive. Use the search bar to filter results.

| Compound/Class | Cytotoxicity Level | Reference |

|---|---|---|

| Halohydroxybenzonitriles (HHBNs) | Significantly higher than regulated DBPs | nih.govresearchgate.net |

| Monohalohydroxybenzonitriles (monoHHBNs) | Higher than some other monohalogenated aromatic DBPs | acs.orgnih.gov |

| Trihalomethanes (THMs) | Lower than HHBNs | nih.govresearchgate.net |

| Haloacetic acids (HAAs) | Lower than HHBNs | nih.govresearchgate.net |

Immunotoxicity and Genotoxicity Mechanisms

The mechanisms underlying the cytotoxicity of HHBNs, including this compound, have been explored through advanced analytical techniques. acs.orgnih.gov Transcriptomic analysis, which examines the expression of genes within a cell, was performed on CHO-K1 cells exposed to these compounds. acs.orgnih.gov The results from this genome-scale investigation revealed that immunotoxicity and genotoxicity are the dominant mechanisms responsible for the observed cytotoxicity. acs.orgnih.gov These findings indicate that exposure to these DBPs can adversely affect the immune system and damage genetic material (DNA), leading to harmful cellular responses.

Carcinogenic Potential

The same transcriptomic analyses that identified immunotoxicity and genotoxicity also pointed towards potential carcinogenic effects of HHBNs. acs.orgnih.gov The gene expression changes observed in CHO-K1 cells after exposure are consistent with pathways often associated with the development of cancer. acs.orgnih.gov However, it is important to note that this evidence is from in vitro studies and suggests a potential for carcinogenicity. In contrast, some safety data sheets for this compound state that it is not identified as a known or potential carcinogen by agencies like IARC, ACGIH, or NTP, though they also often note that the compound's toxicological properties have not been thoroughly investigated. angenechemical.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cytotoxicity Prediction

To better understand and predict the toxic effects of this class of compounds, researchers have developed Quantitative Structure-Activity Relationship (QSAR) models. acs.orgnih.gov QSAR modeling is a computational technique that relates the chemical structure of a molecule to its biological activity, in this case, cytotoxicity. acs.orgnih.gov By analyzing the physicochemical properties and molecular descriptors of various HHBNs, these models can predict the cytotoxicity of related compounds, including those that have not yet been synthesized or tested. nih.govacs.org This predictive capability is crucial for prioritizing future research and risk assessment efforts, particularly for identifying potentially harmful but unstudied DBPs like certain iodinated HHBNs. acs.orgnih.gov

Factors Influencing Cytotoxicity (e.g., oxidative stress, cellular uptake efficiency)

The QSAR models developed for HHBNs have helped to identify key factors that drive their cytotoxicity. acs.orgnih.gov The analysis suggests that oxidative stress and cellular uptake efficiency are significant contributors to the toxic effects of these compounds. acs.orgnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and a cell's ability to detoxify them, leading to cellular damage. The high cytotoxicity of HHBNs may also be related to their ability to be readily absorbed by cells (cellular uptake efficiency) and their chemical reactivity (nucleophilicity). nih.govresearchgate.net These factors highlight the complex interplay between the chemical properties of this compound and its analogs and their interaction with biological systems.

Structure-Activity Relationship (SAR) Investigations

The biological activity of this compound and its analogs is intrinsically linked to the specific arrangement and interplay of its functional groups. Structure-activity relationship (SAR) studies are crucial in elucidating how modifications to the molecule's bromine, hydroxyl, and nitrile moieties, as well as their positions on the benzene (B151609) ring, influence interactions with biological targets.

Impact of Bromine and Hydroxyl Functionalities on Biological Activity

The bromine and hydroxyl groups are fundamental to the biological profile of this compound. The hydroxyl group, in particular, is a key contributor to binding affinity. It enables the formation of strong hydrogen bonds with the active sites of enzymes and receptors, a critical factor for molecular recognition and binding specificity. Crystallographic studies show the phenoxy group acts as a hydrogen-bond donor. nih.gov This hydrogen bonding capability leads to distinct molecular arrangements, such as the formation of planar structures.

The bromine atom also plays a significant role. Its presence on the aromatic ring can enhance the reactivity of the molecule. Furthermore, the bromine atom can participate in halogen bonding, an interaction that can further stabilize the compound within the binding pocket of a biological target. In analogs, the presence of halogen atoms is crucial for enabling reactions like nucleophilic substitution, making these compounds valuable precursors in medicinal chemistry.

Table 1: Impact of Functional Groups on Biological Interactions

| Functional Group | Type of Interaction | Consequence on Biological Activity | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond Donor | Enhances binding affinity and specificity to enzyme/receptor active sites. | nih.gov |

| Bromine (-Br) | Halogen Bonding | Contributes to the stabilization of interactions with biological targets. | |

Role of the Nitrile Group in Biological Interactions

The nitrile (-C≡N) group is a versatile functional group that significantly influences the molecule's biological interactions. It primarily functions as a hydrogen bond acceptor, interacting with hydrogen bond donors in receptor sites. nih.gov Crystal structure analysis reveals that the nitrile group in this compound has a nearly linear geometry, which influences its packing and interaction patterns. nih.gov

Comparison with Related Halohydroxybenzonitrile Isomers and Analogs

The biological activity of halohydroxybenzonitriles (HHBNs) is highly dependent on the type and position of the halogen and hydroxyl substituents. Studies have identified this compound and other monohalohydroxybenzonitriles (monoHHBNs) as disinfection byproducts in drinking water, where they can exhibit higher cytotoxicity than other monohalogenated aromatic compounds. acs.org The cytotoxicity of HHBNs is comparable to that of halonitrophenols (HNPs), another class of toxic disinfection byproducts. researchgate.net

Comparing this compound to its isomers and analogs reveals key SAR insights:

3-Bromo-5-hydroxybenzonitrile : This isomer is explored for its antimycobacterial activity. Its different substitution pattern alters its interaction with molecular targets.

4-Bromo-2-cyanophenol : This isomer of this compound acts as an agonist of group II metabotropic glutamate (B1630785) receptors.

5-Bromo-2-chloro-4-hydroxybenzonitrile : The addition of a chlorine atom modifies the electronic properties and reactivity of the compound. semanticscholar.org

5-Bromo-2-(methoxymethoxy)benzonitrile : Replacing the hydroxyl group with a methoxymethoxy group reduces intermolecular hydrogen bonding, which significantly lowers the melting point compared to this compound.

Table 2: Comparison of this compound with Related Analogs

| Compound | Key Structural Difference | Impact on Properties/Activity | Reference |

|---|---|---|---|

| This compound | Parent Compound | Pivotal intermediate; forms strong hydrogen bonds. | |

| 4-Bromo-2-cyanophenol | Isomer (hydroxyl at C4) | Agonist of group II metabotropic glutamate receptors. | |

| 3-Bromo-5-hydroxybenzonitrile | Isomer (bromo at C3, hydroxyl at C5) | Investigated for antimycobacterial activity. | |

| 5-Bromo-2-(methoxymethoxy)benzonitrile | -OH replaced with -OCH₂OCH₃ | Lower melting point due to reduced hydrogen bonding. |

| 3,5-Dibromo-2-hydroxybenzonitrile | Additional bromine at C3 | Identified as a drinking water byproduct with high cytotoxicity. | researchgate.net |

Exploration of Specific Biological Targets (e.g., Metabotropic Glutamate Receptor Subtype 5 (mGlu5))

This compound and its derivatives have been investigated for their activity against several important biological targets, demonstrating their potential as scaffolds in drug design.

Metabotropic Glutamate Receptor Subtype 5 (mGlu5) : Derivatives of this compound have been synthesized and evaluated as modulators of mGlu5. These studies, using radioligand displacement and calcium mobilization assays, showed that the compounds have promising binding affinities and functional activities, indicating potential for developing treatments for neurological disorders. The related isomer, 4-Bromo-2-cyanophenol, has also been identified as a ligand for metabotropic glutamate receptors. cymitquimica.com

SARS-CoV-2 Nsp3 Macrodomain : In the search for antiviral agents, a large-scale crystallographic screening effort identified this compound as a fragment that binds to the Nsp3 macrodomain of SARS-CoV-2. pdbj.org This enzyme is a promising antiviral target because it plays a role in counteracting the host's immune response. The identification of this compound as a binder provides a starting point for developing potent inhibitors. pdbj.org

Mycobacterium tuberculosis Salicylate (B1505791) Synthase (MbtI) : The isomer 3-Bromo-5-hydroxybenzonitrile has been studied as a potential inhibitor of salicylate synthase (MbtI), an enzyme essential for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Anticancer Applications : Variants of this compound have been explored for their potential anticancer properties, with some derivatives showing efficacy against various cancer cell lines. nih.gov

Table 3: Explored Biological Targets for this compound and Analogs

| Compound/Analog | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| This compound Derivatives | Metabotropic Glutamate Receptor 5 (mGlu5) | Neurological Disorders | |

| This compound | SARS-CoV-2 Nsp3 Macrodomain | Antiviral (COVID-19) | pdbj.org |

| 3-Bromo-5-hydroxybenzonitrile Derivatives | Mycobacterium tuberculosis Salicylate Synthase (MbtI) | Infectious Disease (Tuberculosis) |

Molecular Docking and In Vitro Binding Affinity Studies

The biological activity of this compound has been substantiated through molecular docking simulations and various in vitro binding assays. These techniques provide insight into how the molecule interacts with its biological targets at a molecular level and quantify its binding affinity.

A significant study involved a massive crystallographic screening and computational docking effort against the Nsp3 macrodomain of SARS-CoV-2. pdbj.org This research identified this compound as one of 214 unique fragments that bind to the protein. The binding was further confirmed in solution using several biophysical techniques, including differential scanning fluorimetry (DSF), homogeneous time-resolved fluorescence (HTRF), and isothermal titration calorimetry (ITC). pdbj.org

X-ray crystallography has provided precise data on the solid-state conformation and intermolecular interactions of this compound. The crystal structure shows that molecules are linked into one-dimensional chains through hydrogen bonds between the hydroxyl group of one molecule and the nitrile nitrogen of another. nih.gov These experimentally determined structures are invaluable for validating and refining computational models used in molecular docking studies.

For related analogs, molecular docking is a common strategy to predict how the compounds will interact with specific proteins, while in vitro assays are used to evaluate their biological activity against various cell lines or enzymes. smolecule.com